molecular formula C9H16N2 B8580535 1,5-Diazabicyclo(5,4,0)undec-5-ene CAS No. 41015-70-7

1,5-Diazabicyclo(5,4,0)undec-5-ene

Cat. No.: B8580535
CAS No.: 41015-70-7
M. Wt: 152.24 g/mol
InChI Key: KWPQTFXULUUCGD-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo(5,4,0)undec-5-ene is a bicyclic amidine compound known for its strong basicity and non-nucleophilic properties. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a base. This compound is particularly valued for its ability to facilitate various chemical reactions without participating directly in the reaction itself.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo(5,4,0)undec-5-ene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of caprolactam and acrylonitrile as starting materials. The process includes addition reactions, hydrogenation, and cyclization, with tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst .

Chemical Reactions Analysis

Types of Reactions: 1,5-Diazabicyclo(5,4,0)undec-5-ene undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo(5,4,0)undec-5-ene involves its strong basicity and ability to act as a proton acceptor. It facilitates various reactions by deprotonating substrates, thereby increasing their nucleophilicity or reactivity. The compound’s bicyclic structure provides steric hindrance, preventing it from participating directly in nucleophilic attacks .

Comparison with Similar Compounds

Uniqueness: 1,5-Diazabicyclo(5,4,0)undec-5-ene is unique due to its specific bicyclic structure, which provides a balance of steric hindrance and basicity, making it highly effective in facilitating various chemical reactions without participating directly. Its strong basicity and non-nucleophilic nature make it a versatile reagent in organic synthesis .

Properties

CAS No.

41015-70-7

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine

InChI

InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h8-9H,1-7H2

InChI Key

KWPQTFXULUUCGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCN=CC2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The formula (XXXVI) 2-(2-imidazolin-2-yl)quinolinecarboxylate esters can also be prepared from a formula (XXXVIII) dioxopyrroloquinoline acetamide, wherein R1, R2, X, L, M, Q and R7 are as described above, by cyclization thereof with a strong base, such as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in the presence of an inert organic solvent such as xylene or toluene to give the crude imidazopyrroloquinolinedione of formula (XXXVII). The reaction mixture is heated to a temperature between 100° C. and 150° C., and water removed from the reaction mixture using a Dean-Stark water separator. At least one equivalent of alcohol R3OH represented by formula (V); wherein R3 is a substituent as described above, but excluding hydrogen and salt-forming cations, is then added to the reaction mixture, and the thus prepared mixture heated to reflux at a temperature between 100° C. and 150° C. to yield the formula (XXXVI) ester. The reaction may be graphically illustrated as follows: ##STR36## wherein R1, R2, R3, X, L, M, Q and R7 are as described above.
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